molecular formula C11H14INO B12634864 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline

Cat. No.: B12634864
M. Wt: 303.14 g/mol
InChI Key: NCUMNAAOTXMIQE-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C11H14INO and a molar mass of 303.138 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline typically involves the iodination of 3-cyclopropoxy-N,N-dimethylaniline. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-2-bromo-N,N-dimethylaniline
  • 3-Cyclopropoxy-2-chloro-N,N-dimethylaniline
  • 3-Cyclopropoxy-2-fluoro-N,N-dimethylaniline

Comparison

Compared to its halogenated analogs, 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom is larger and more polarizable than other halogens, making the compound more reactive in substitution and reduction reactions. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodo-N,N-dimethylaniline

InChI

InChI=1S/C11H14INO/c1-13(2)9-4-3-5-10(11(9)12)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3

InChI Key

NCUMNAAOTXMIQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)OC2CC2)I

Origin of Product

United States

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